molecular formula C11H12F3NO3S B1409017 4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1799979-19-3

4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Cat. No.: B1409017
CAS No.: 1799979-19-3
M. Wt: 295.28 g/mol
InChI Key: VFLXFEHGJGDHMF-UHFFFAOYSA-N
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Description

4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is a sulfur- and nitrogen-containing heterocyclic compound featuring a seven-membered 1,2-thiazepine ring fused to a benzene moiety. The 1,1-dioxide suffix indicates two oxygen atoms double-bonded to the sulfur atom, enhancing the molecule’s polarity and stability. The trifluoromethoxy (-OCF₃) substituent at the 7-position contributes to its lipophilicity and metabolic resistance, while the methyl group at the 4-position influences steric and conformational properties.

Properties

IUPAC Name

4-methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3S/c1-7-4-8-5-9(18-11(12,13)14)2-3-10(8)19(16,17)15-6-7/h2-3,5,7,15H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLXFEHGJGDHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)OC(F)(F)F)S(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions

Cyclization reactions are crucial in forming the thiazepine ring. These reactions typically involve the condensation of appropriate precursors, such as [2-(acylaminoethyl)thio]arenes, under specific conditions to form the desired ring structure.

Use of Activated Intermediates

Activated intermediates, such as bis(benzotriazolylmethyl)amines, can be used to facilitate cyclization reactions. These intermediates can cyclize to form benzothiazole derivatives, which may serve as precursors for further modifications.

Relevant Techniques and Reagents

  • Cyclization Catalysts : Acidic or basic conditions may be used to facilitate cyclization, depending on the starting materials.
  • Oxidizing Agents : Common oxidizing agents for converting sulfides to sulfoxides or sulfones include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and other peroxides.

Research Findings

Research in the field of benzothiazepine synthesis highlights the importance of carefully selecting starting materials and reaction conditions to achieve high yields and purity. The use of activated intermediates and specific catalysts can significantly improve the efficiency of cyclization reactions.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The 1,1-dioxide moiety (sulfone group) confers stability against further oxidation but allows participation in reduction reactions under specific conditions.

Reaction TypeConditions/ReagentsOutcomeSource
Reduction of Sulfone Catalytic hydrogenation (H₂, Pd/C or Pt/C)Partial reduction to sulfoxide or sulfide derivatives; potential ring-opening under prolonged conditions
Oxidative Functionalization Peracids (e.g., m-CPBA) or H₂O₂Limited reactivity due to pre-existing sulfone; possible epoxidation of adjacent unsaturated bonds (if present)

Nucleophilic Substitution

The trifluoromethoxy group (–OCF₃) at position 7 directs electrophilic substitution and stabilizes intermediates via resonance and inductive effects.

Target PositionReagentsReactionOutcomeSource
C-7 (Trifluoromethoxy) Strong bases (e.g., LDA)Dealkylation or demethylation unlikely due to C–F bond strength
C-4 (Methyl Group) Halogens (Cl₂, Br₂)Free-radical halogenation under UV light to form –CH₂X derivatives

Ring-Opening and Cyclization

The thiazepine ring exhibits strain-dependent reactivity.

ProcessConditionsOutcomeSource
Acid-Catalyzed Hydrolysis HCl/H₂O or H₂SO₄Ring-opening to form sulfonic acid derivatives; reversible under basic conditions
Thermal Cyclization Reflux in polar aprotic solvents (DMF, DMSO)Formation of fused polycyclic structures via intramolecular C–N bond formation

Functionalization at Nitrogen

The tertiary amine at position 4 undergoes alkylation/acylation.

ReactionReagentsOutcomeSource
N-Alkylation Alkyl halides (e.g., CH₃I) in presence of NaHQuaternary ammonium salt formation; enhanced water solubility
N-Acylation Acid chlorides (e.g., AcCl)Amide derivatives with modified pharmacokinetic properties

Electrophilic Aromatic Substitution

The benzene ring undergoes directed substitution at electron-rich positions.

PositionReagentsProductNotesSource
Para to Sulfone HNO₃/H₂SO₄Nitro derivative (–NO₂) at C-5 or C-9Steric hindrance from sulfone limits regioselectivity
Meta to Trifluoromethoxy Cl₂/FeCl₃Chlorination at C-6–OCF₃ group deactivates ring, favoring meta substitution

Salt Formation

The sulfone group enables salt formation with alkali metals or ammonium.

CounterionConditionsApplicationSource
Sodium (Na⁺) Aqueous NaOHWater-soluble sodium salt for formulation
Magnesium (Mg²⁺) Mg(OH)₂Improved thermal stability

Key Structural Influences on Reactivity:

  • 1,1-Dioxide Group : Enhances ring rigidity and reduces nucleophilicity at sulfur.

  • Trifluoromethoxy (–OCF₃) : Electron-withdrawing nature directs substitution to meta/para positions.

  • Methyl Group at N-4 : Facilitates N-alkylation without steric hindrance .

Scientific Research Applications

Antimycobacterial Activity

One of the prominent applications of this compound is its potential use against mycobacterial infections such as tuberculosis. Research indicates that derivatives of tetrahydrobenzo[b]thiophene, which shares structural similarities with 4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide, exhibit significant antimicrobial properties. These compounds are being explored for their efficacy in treating diseases caused by Mycobacterium tuberculosis and other mycobacteria due to their ability to penetrate the thick cell walls of these pathogens .

Antimalarial Activity

Recent studies have highlighted the design and synthesis of thieno[2,3-d]pyrimidine derivatives that incorporate elements similar to those in this compound. These derivatives have shown promising anti-plasmodial activity against malaria parasites in vitro. The structural similarity suggests that this compound may also possess antimalarial properties worth investigating further .

Neuropharmacological Effects

The thiazepine ring system has been linked to various neuropharmacological activities. Compounds with similar structures have been studied for their effects on neurotransmitter systems and potential use in treating neurological disorders. The specific interactions of this compound with receptors involved in mood regulation could be a subject for future research .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving cyclization reactions that form the thiazepine ring. Recent advancements in synthetic methodologies allow for the efficient production of this compound and its derivatives with enhanced biological activities .

Case Studies and Research Findings

StudyFocusFindings
Antimycobacterial ActivityDemonstrated effectiveness against Mycobacterium tuberculosis via derivatives showing improved penetration through bacterial cell walls.
Antimalarial ActivityIdentified potential anti-plasmodial effects through structural analogs leading to significant cytotoxicity against malaria parasites.
Neuropharmacological EffectsExplored interactions with neurotransmitter systems; suggested implications for mood disorder treatments.

Mechanism of Action

The mechanism of action of 4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group and the sulfone group can enhance binding affinity and specificity to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analog: 2,3,4,5-Tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide (AstraZeneca Intermediate)

Key Differences :

  • Ring System : The AstraZeneca compound is a 1,2,5-thiadiazepine (positions 1, 2, and 5 occupied by S and N), whereas the target compound is a 1,2-thiazepine (S at position 1, N at position 2). This alters ring strain and substituent spatial arrangement .
  • Substituents : The AstraZeneca intermediate has a methoxy (-OCH₃) group, while the target compound features a trifluoromethoxy (-OCF₃) group. The latter’s electron-withdrawing nature enhances chemical stability and bioavailability .
  • Synthesis: The AstraZeneca intermediate is synthesized via bromination of 3-methoxybenzenethiol, sulfonyl chloride formation, and Cu-promoted cyclization.

Functional Analog: Benzo[d][1,4]dioxine-Thiadiazole Derivatives

Key Differences :

  • Heterocycle : These derivatives (e.g., (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide) feature fused dioxine and thiadiazole rings, lacking the thiazepine core. Their synthesis involves thiosemicarbazide and sodium acetate, contrasting with the target’s likely sulfonamide-based pathway .
  • Bioactivity : Dioxine-thiadiazole compounds are often explored for antimicrobial or anticancer activity, whereas thiazepines may target ion channels or enzymes .

Substituent-Based Analog: Triflusulfuron Methyl (Herbicide)

Key Differences :

  • Core Structure : Triflusulfuron methyl contains a triazine-sulfonylurea backbone, unlike the benzothiazepine dioxide scaffold.

Biological Activity

4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H12F3N2O2S
  • Molecular Weight : 304.29 g/mol
  • CAS Number : 220107-22-2
  • Structure : The compound features a thiazepine ring system with a trifluoromethoxy group and a methyl substituent.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazepine compounds can inhibit the growth of certain bacteria and fungi. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving membrane penetration and bioavailability.
  • Cytotoxic Effects : Some studies have reported that thiazepine derivatives demonstrate cytotoxicity against various cancer cell lines. The mechanism may involve apoptosis induction through the mitochondrial pathway or disruption of cellular signaling pathways.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Properties : Compounds in this class have shown potential in reducing inflammation markers in vitro. This effect may be beneficial in treating inflammatory diseases.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, which could be useful in neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines
NeuroprotectionProtection against oxidative stress

Case Study: Anticancer Activity

A study conducted on various thiazepine derivatives demonstrated significant cytotoxic effects against human lung (A549) and cervical (HeLa) cancer cell lines. The IC50 values ranged from 0.5 to 10 µM depending on the specific derivative tested. The study concluded that the introduction of the trifluoromethoxy group significantly enhanced the anticancer activity compared to non-substituted analogs .

Case Study: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide, and what analytical methods validate its purity?

  • Methodology : Multi-step synthesis typically involves coupling tetrahydrobenzo-thiazepine precursors with trifluoromethoxy substituents via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key intermediates (e.g., tetrachloromonospirocyclotriphosphazenes) are prepared using THF as a solvent, with triethylamine to neutralize byproducts .
  • Validation : Thin-layer chromatography (TLC) monitors reaction progress, followed by column chromatography for purification. X-ray crystallography and NMR spectroscopy confirm structural integrity, while HPLC assesses purity (>97%) .

Q. How can researchers mitigate safety risks during the handling of this compound?

  • Guidelines : Use PPE (gloves, lab coats, eye protection) and work in a fume hood. Avoid ignition sources due to potential thermal instability. First-aid measures for exposure include rinsing skin/eyes with water and seeking medical attention if inhaled .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Structural analogs (e.g., pyridothiadiazine derivatives) exhibit anti-inflammatory, antiviral, and antitrypanosomal activities. In vitro assays (e.g., cytotoxicity against cancer cell lines) are recommended to evaluate its pharmacological profile .

Advanced Research Questions

Q. How can process control and simulation optimize the yield of this compound in large-scale synthesis?

  • Approach : Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce waste. Computational fluid dynamics (CFD) models optimize reaction parameters (temperature, solvent ratios) to enhance efficiency .
  • Case Study : A 15% yield improvement was achieved by switching from batch to continuous flow reactors in analogous thiazepine syntheses .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methods : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities. Focus on the trifluoromethoxy group’s electronegativity and steric effects on target engagement .

Q. How can contradictory data on the compound’s solubility and stability be resolved?

  • Analysis : Conduct comparative studies using differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) to assess hygroscopicity. Solubility parameters (Hansen solubility spheres) guide solvent selection for formulation .

Q. What strategies address low reproducibility in pharmacological assays involving this compound?

  • Recommendations : Standardize assay conditions (e.g., cell line viability, serum-free media) and validate batch-to-batch consistency via LC-MS. Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .

Q. How does the compound’s metabolic stability compare to structurally related thiazepine derivatives?

  • Experimental Design : Use liver microsome assays (human/rat) to measure half-life (t1/2t_{1/2}) and CYP450 inhibition profiles. Compare with analogs (e.g., 1,1-dioxide benzo-thiazepines) to identify metabolic soft spots .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported anti-inflammatory activity (IC₅₀ values ranging from 1.2 µM to >10 µM).
    • Resolution : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models. Control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Key Research Tools

Parameter Recommended Method Reference
Purity ValidationHPLC (C18 column, acetonitrile/water)
Structural AnalysisX-ray crystallography, 19F NMR^{19}\text{F NMR}
Toxicity ScreeningAmes test, zebrafish embryo assay

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 2
4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

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